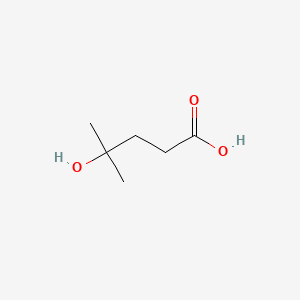

4-Hydroxy-4-methylpentanoic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-4-methylpentanoic acid can be achieved through various organic synthesis methods. One common method involves the reaction of 4-hydroxy-2-butanone with benzyl bromide in the presence of silver oxide and dry toluene . The reaction mixture is stirred and cooled in an ice bath, followed by the addition of benzyl bromide. The mixture is then allowed to stir at room temperature for 18 hours. The product is purified using column chromatography and distilled under reduced pressure .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification techniques.

化学反応の分析

Types of Reactions: 4-Hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

科学的研究の応用

Pharmacological Applications

1.1 GHB Receptor Studies

4-Hydroxy-4-methylpentanoic acid is structurally similar to gamma-hydroxybutyric acid (GHB) and has been utilized to study the pharmacology of GHB receptors. Research indicates that UMB68 selectively binds to GHB receptors without affecting GABAergic receptors, making it a valuable tool for understanding the mechanisms of GHB-related pharmacology . This selectivity allows researchers to investigate the effects of GHB in a controlled manner, potentially leading to new insights into its therapeutic uses.

1.2 Potential Therapeutic Uses

Due to its binding affinity and structural characteristics, this compound may have implications in treating conditions associated with GHB, such as narcolepsy and certain types of sleep disorders. Further studies are necessary to explore these therapeutic potentials fully.

Biochemical Applications

2.1 Bioconversion Processes

Research has demonstrated that certain bacteria, such as Clostridium butyricum, can bioconvert amino acids into corresponding hydroxy acids, including this compound from L-leucine. This bioconversion process is stereospecific, indicating potential applications in synthesizing chiral compounds for pharmaceutical use . The ability to produce specific hydroxy acids through microbial fermentation could lead to more sustainable methods of chemical production.

2.2 Metabolic Pathway Studies

The compound's role in amino acid metabolism has been explored, providing insights into metabolic pathways involving hydroxy acids. Understanding these pathways can aid in developing metabolic engineering strategies for producing valuable biochemicals.

Case Studies

Case Study 1: Stereospecific Bioconversion

A study conducted on the bioconversion capabilities of Clostridium butyricum highlighted its efficiency in converting L-leucine to D-2-hydroxy-4-methylpentanoic acid. This transformation was noted for its stereospecificity, which opens avenues for producing specific enantiomers that are crucial in pharmaceutical applications .

Case Study 2: Pharmacological Profiling

In animal studies, this compound was tested for its effects on behavior and neuropharmacology, providing a model for understanding the effects of GHB without the confounding factors associated with GABAergic activity . These findings suggest potential applications in developing safer alternatives to existing treatments involving GHB.

作用機序

The mechanism of action of 4-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets. It has been shown to bind selectively to the gamma-hydroxybutyric acid receptor ligand in binding assays, without binding to gamma-aminobutyric acid (GABA) receptors . This selective binding makes it a useful tool for studying the pharmacology of the gamma-hydroxybutyric acid receptor in the absence of GABAergic effects .

類似化合物との比較

4-Hydroxy-4-methylpentanoic acid is structurally similar to several other compounds, including:

Gamma-hydroxybutyric acid (GHB): Both compounds share a similar structure, but this compound does not bind to GABA receptors.

4-Hydroxy-4-methylvaleric acid: This is another name for this compound.

2-Hydroxy-4-methylpentanoic acid: This compound is an isomer of this compound and has different chemical properties.

The uniqueness of this compound lies in its selective binding to the gamma-hydroxybutyric acid receptor, making it a valuable compound for pharmacological research .

生物活性

4-Hydroxy-4-methylpentanoic acid (HMHA) is a branched-chain hydroxy acid that has garnered interest due to its potential biological activities, particularly in metabolic processes and as a substrate for various enzymatic reactions. This article aims to explore the biological activity of HMHA, including its metabolic pathways, enzymatic interactions, and potential applications in biotechnology and medicine.

- Chemical Formula : CHO

- Molecular Weight : 132.16 g/mol

- CAS Number : 23422947

Metabolic Pathways

HMHA is primarily derived from the metabolism of branched-chain amino acids, particularly leucine. The bioconversion of L-leucine into D-2-hydroxy-4-methylpentanoic acid has been demonstrated using specific bacterial strains such as Clostridium butyricum, indicating a stereospecific pathway that could have implications for amino acid metabolism in various organisms .

D-2-Hydroxy-4-methylpentanoic Acid Dehydrogenase

Research has identified an enzyme, D-2-hydroxy-4-methylpentanoic acid dehydrogenase, which catalyzes the conversion of D-2-hydroxy-4-methylpentanoic acid to its corresponding keto form. This enzyme exhibits optimal activity at a pH range of 8 to 9 and demonstrates significant substrate specificity .

Table 1: Enzyme Activity and Substrate Specificity

| Substrate | Reaction Rate (U/ml) | Optimal pH |

|---|---|---|

| D-2-Hydroxy-4-methylpentanoic acid | 12.5 | 8.5 |

| 2-Keto-4-methylpentanoic acid | 10.0 | 8.0 |

| D-Leucine | 8.0 | 9.0 |

Antioxidant Properties

Recent studies have indicated that HMHA possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems. The antioxidant activity is particularly relevant in the context of food preservation and potential therapeutic applications .

Antifungal Activity

The antifungal properties of HMHA have been explored, particularly in relation to its production by lactic acid bacteria such as Lactobacillus plantarum. It was found that hydroxy fatty acids, including HMHA, play a role in inhibiting fungal growth, suggesting potential applications in food safety and preservation .

Case Studies

-

Bioconversion Studies :

A study demonstrated the efficient bioconversion of L-leucine into D-2-hydroxy-4-methylpentanoic acid using Clostridium butyricum, achieving a conversion rate of 6.2%. This stereospecific conversion highlights the metabolic pathways involving HMHA and its relevance in amino acid metabolism . -

Antioxidant Activity Assessment :

In experiments assessing the antioxidant capacity of various compounds, HMHA exhibited significant free radical scavenging activity, with IC50 values comparable to established antioxidants. This suggests its potential utility in nutraceutical formulations aimed at combating oxidative stress .

特性

IUPAC Name |

4-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2,9)4-3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJUMPXLDAZULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Record name | 4-Hydroxy-4-methylpentanoic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-Hydroxy-4-methylpentanoic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633867 | |

| Record name | 4-Hydroxy-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23327-19-7 | |

| Record name | 4-Hydroxy-4-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23327-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-4-methylpentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023327197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-4-METHYLPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBT229QVC5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。